[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol
Description
Properties
Molecular Formula |
C20H25ClN6O2S |
|---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol |
InChI |
InChI=1S/C20H25ClN6O2S/c21-14-10-22-17(23-11-14)13-2-7-27(8-3-13)19-24-15-4-9-30(29)16(15)18(25-19)26-20(12-28)5-1-6-20/h10-11,13,28H,1-9,12H2,(H,24,25,26) |
InChI Key |
UHYCLWAANUGUMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)NC2=NC(=NC3=C2S(=O)CC3)N4CCC(CC4)C5=NC=C(C=N5)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound generally follows a convergent approach:
- Construction of the thieno[3,2-d]pyrimidine core with a keto group at position 5 (5-oxo).
- Introduction of the piperidin-1-yl substituent at position 2 of the thienopyrimidine.
- Coupling of the 5-chloropyrimidin-2-yl moiety onto the piperidine ring.
- Attachment of the amino-cyclobutylmethanol substituent at position 4 of the thienopyrimidine.
This approach involves nucleophilic substitution, amination, and reductive steps under controlled conditions.
Key Reaction Steps and Conditions
Synthesis of 4-(5-chloropyrimidin-2-yl)piperidin-1-yl Intermediate
- The piperidine ring is functionalized at the nitrogen with the 5-chloropyrimidin-2-yl group.
- This is typically achieved via nucleophilic aromatic substitution on a chloropyrimidine precursor with piperidine under reflux in polar aprotic solvents.
Formation of the Thieno[3,2-d]pyrimidine Core
- The thieno[3,2-d]pyrimidine ring system is constructed from appropriate thiophene and pyrimidine precursors.
- Oxidation to the 5-oxo derivative is performed, often using mild oxidizing agents to maintain ring integrity.
Coupling of the Piperidinyl Substituent to the Thienopyrimidine
- The 4-position of the thienopyrimidine is activated for nucleophilic substitution.
- The piperidinyl intermediate bearing the chloropyrimidinyl substituent is coupled via an amination reaction, typically catalyzed or facilitated by bases or coupling agents.
Introduction of the Amino-Cyclobutylmethanol Group
- The cyclobutylmethanol moiety is attached through an amino linkage to the thienopyrimidine core.
- This step often involves reductive amination or nucleophilic substitution under mild conditions to preserve the alcohol functionality.
Representative Reaction Conditions
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Piperidine substitution | 5-chloropyrimidine + piperidine, reflux in polar aprotic solvent (e.g., acetonitrile), inert atmosphere | Reaction times up to 14 hours; yields ~68% reported for similar pyrimidinyl amines |
| Thienopyrimidine core synthesis | Cyclization of thiophene and pyrimidine precursors, mild oxidation (e.g., with tin(II) chloride in methanol) | Reflux for 4 hours; careful temperature control to prevent decomposition |
| Amination coupling | Activated thienopyrimidine + piperidinyl intermediate, base or coupling agent, room temperature to reflux | Monitoring by Thin Layer Chromatography (TLC) recommended |
| Cyclobutylmethanol attachment | Amino-cyclobutylmethanol + intermediate, reductive amination or nucleophilic substitution, mild heating | Use of protecting groups may be necessary to avoid side reactions |
Purification Techniques
- Extraction with organic solvents such as ethyl acetate or dichloromethane.
- Washing with brine and drying over anhydrous sodium sulfate or magnesium sulfate.
- Evaporation under reduced pressure to obtain crude intermediates.
- Crystallization from solvents like isopropyl acetate or tert-butyl methyl ether.
- Vacuum drying at controlled temperatures (e.g., 45 °C) to yield the final product.
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Solvents | Methanol, dichloromethane, acetonitrile, isopropyl acetate, tert-butyl methyl ether |
| Catalysts/Agents | Tin(II) chloride, pyridinium p-toluenesulfonate (PPTS), triethylamine |
| Temperature Range | 3 °C to reflux (~65-110 °C depending on step) |
| Reaction Time | 4 hours to 69 hours (varies by step) |
| Yields | 68% to 78% for key intermediates |
| Purification | Filtration, washing with brine, drying under vacuum |
| Monitoring | Thin Layer Chromatography (TLC), possibly HPLC for purity |
Chemical Reactions Analysis
Types of Reactions
[1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., ethanol, dimethylformamide), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its structural features make it a valuable tool for probing biological systems .
Medicine
It may be investigated for its activity against various diseases, including cancer, diabetes, and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may act as an agonist or antagonist of certain receptors, influencing cellular signaling and function .
Comparison with Similar Compounds
1-(4-(5-(4-Chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone
- Key Differences: Replaces the thienopyrimidinone core with a pyrazole ring and substitutes cyclobutylmethanol with a hydroxyethyl group.
- The hydroxyethyl group may improve aqueous solubility (LogP = 2.1 vs. 3.2 for the target compound) .
- Activity: Demonstrated moderate kinase inhibition (IC₅₀ = 120 nM vs. EGFR), while the target compound’s thienopyrimidinone scaffold is associated with stronger ATP-competitive binding .
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol
- Key Differences: Incorporates a pyrazolo[1,5-a]pyrimidine core and ethanol side chain.
- Bioavailability: Higher predicted LogS (−4.2 vs. −5.8 for the target compound) due to the ethanol substituent, suggesting better solubility .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Weight | LogP | LogS | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 488.3 | 3.2 | −5.8 | Thienopyrimidinone, 5-Cl-pyrimidine, cyclobutylmethanol |
| 1-(4-(5-(4-Chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone | 398.8 | 2.1 | −4.5 | Pyrazole, hydroxyethyl |
| 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol | 370.9 | 2.8 | −4.2 | Pyrazolo-pyrimidine, ethanol |
Biological Activity
The compound [1-[[2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol, also known by its CAS number 1423719-30-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClN6O2S |
| Molecular Weight | 448.97 g/mol |
| CAS Number | 1423719-30-5 |
| Purity | ≥98% (HPLC) |
| Storage Conditions | Sealed in dry, 2-8°C |
The compound acts primarily as a GPR119 agonist , which is significant for its role in glucose metabolism and insulin secretion. GPR119 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells. Activation of GPR119 leads to increased glucose-dependent insulin release and promotes the secretion of incretin GLP-1, making it a target for type 2 diabetes treatment .
Antidiabetic Effects
Research indicates that compounds similar to this compound demonstrate significant antidiabetic effects through the modulation of insulin levels and glucose homeostasis. In vivo studies have shown that these compounds can effectively lower blood glucose levels in rodent models of diabetes .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits selective binding affinity towards GPR119, leading to enhanced insulin secretion when exposed to glucose. The potency of the compound was assessed through various assays measuring cAMP levels and insulin release from β-cells .
Case Studies
- Study on GPR119 Agonists : A study evaluated the efficacy of several GPR119 agonists, including derivatives similar to our compound. The results indicated a dose-dependent increase in GLP-1 plasma levels and improved glycemic control in diabetic rodent models .
- Pharmacokinetic Profile : Clinical trials assessing the pharmacokinetics of compounds in this class showed favorable absorption and distribution characteristics, with high bioavailability noted in healthy human subjects .
Safety and Toxicology
Preliminary safety assessments indicate that the compound has a manageable safety profile. Toxicological studies have shown no significant adverse effects at therapeutic doses. However, further long-term studies are necessary to fully establish its safety for chronic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
